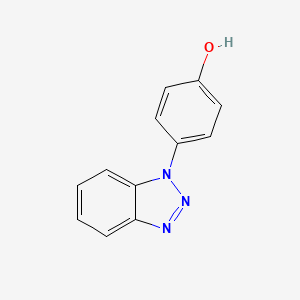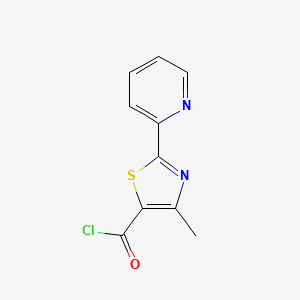
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a versatile building block for the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride . The reaction can be represented as follows:
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid+SOCl2→4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, although these are less common compared to nucleophilic substitution.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated HCl.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acyl chloride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable amide bonds. This can result in the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
- 4-Methyl-2-(4-pyridinyl)-1,3-thiazole-5-carbonyl chloride
- 4-Methyl-2-(2-thiazolyl)-1,3-thiazole-5-carbonyl chloride
Uniqueness
4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the design of molecules with specific biological activities .
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-4-2-3-5-12-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNMJFVRGEDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
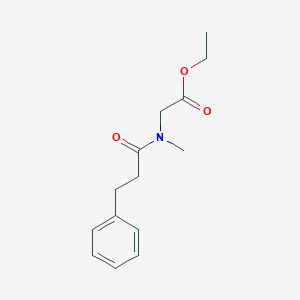

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
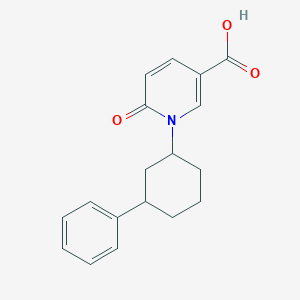
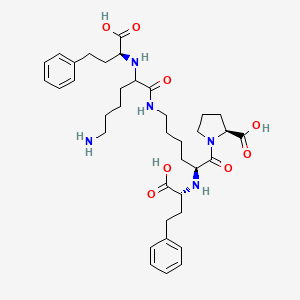
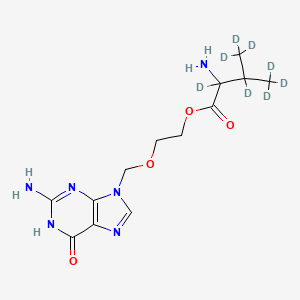
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
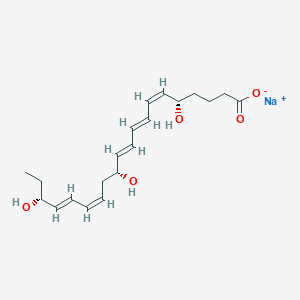
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
